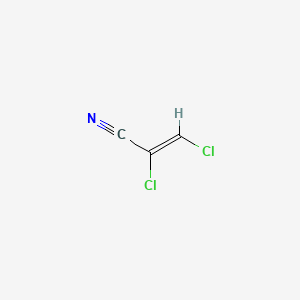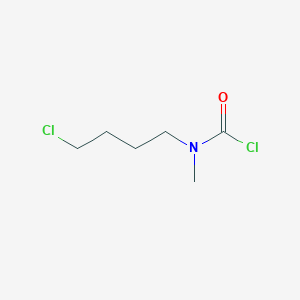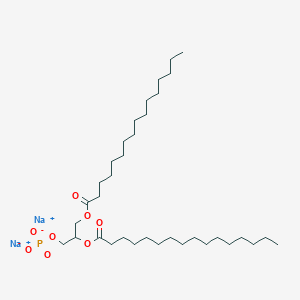
2,3-Dichloroacrylonitrile
概要
説明
2,3-Dichloroacrylonitrile is an organic compound with the molecular formula C3HCl2N. It is a colorless to light yellow liquid with a boiling point of 50-52°C at 50 mmHg . This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
2,3-Dichloroacrylonitrile can be synthesized through the chlorination of acrylonitrile followed by thermal cleavage of the resulting 2,3-dichloropropionitrile . The process involves the addition of elemental chlorine to acrylonitrile in the presence of a catalyst system comprising dimethylformamide and pyridine or pyridine derivatives. The crude 2,3-dichloropropionitrile formed is then subjected to thermal cleavage in the presence of the same catalyst system without the addition of further catalysts .
化学反応の分析
2,3-Dichloroacrylonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can react with primary amines, phosphorus pentachloride, sulfur dioxide, and various N- or S-nucleophiles to form derivatives of 1,2-dihydro-2λ5-[1,3]oxazolo[5,4-d][1,3,2]diazaphosphinine.
Cycloaddition Reactions: It is a common reagent in cycloaddition reactions.
Polymerization: It readily polymerizes and copolymerizes with other unsaturated monomers.
Common reagents used in these reactions include primary amines, phosphorus pentachloride, sulfur dioxide, and various nucleophiles. The major products formed from these reactions are derivatives of oxazoles, pyrazoles, and other heterocyclic compounds .
科学的研究の応用
2,3-Dichloroacrylonitrile is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds, such as oxazoles and pyrazoles.
Pharmaceutical Research: It is used in the synthesis of potential anticancer agents and other bioactive molecules.
Material Science: It is employed in the preparation of polymers and copolymers with specific properties.
作用機序
The mechanism of action of 2,3-Dichloroacrylonitrile involves its reactivity as an electrophile. It can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the chlorine atoms, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
2,3-Dichloroacrylonitrile can be compared with other similar compounds, such as:
2-Chloroacrylonitrile: This compound has a similar structure but with only one chlorine atom.
2,3-Dichloropropionitrile: This is an intermediate in the synthesis of this compound and has similar reactivity.
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have different applications and reactivity compared to this compound.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions, making it a versatile compound in organic synthesis and research.
特性
IUPAC Name |
(Z)-2,3-dichloroprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2N/c4-1-3(5)2-6/h1H/b3-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWDVOQVCRKCDJ-IWQZZHSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C#N)\Cl)\Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22410-58-8 | |
| Record name | Acrylonitrile, 2,3-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022410588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-dichloroacrylonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phosphane](/img/structure/B1608852.png)












![N-[4-[[(4-chloro-3-nitrophenyl)sulphonyl]amino]phenyl]acetamide](/img/structure/B1608875.png)
